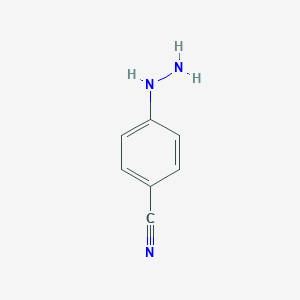

4-Hydrazinylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUUSHCOMPROCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342685 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-27-4 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Hydrazinylbenzonitrile: Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is an aromatic organic compound with the chemical formula C₇H₇N₃. Its structure, incorporating a reactive hydrazine group and a cyano moiety on a benzene ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of the structural properties, analysis, and synthesis of this compound, with a focus on its applications in medicinal chemistry and drug development. The hydrazine functional group serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1]

Physicochemical Properties

The hydrochloride salt of this compound is the more common commercially available form due to its increased stability.[1] The properties of both the free base and its hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₇H₇N₃[2] | C₇H₈ClN₃[3] |

| Molecular Weight | 133.15 g/mol [2] | 169.61 g/mol [3] |

| Appearance | - | Pale orange to brown powder[3] |

| Melting Point | Not reported | 241-244 °C (decomposes)[3] |

| Boiling Point | Not reported | 325.9 °C at 760 mmHg (predicted)[4] |

| Solubility | Not reported | Soluble in methanol[3] |

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The protons of the hydrazine group (-NHNH₂) are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift. The carbon bearing the hydrazine group would also have a distinct chemical shift. |

| IR Spectroscopy | A sharp, intense absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.[5] N-H stretching vibrations from the hydrazine group would be observed in the region of 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133 for the free base. Fragmentation patterns would likely involve the loss of nitrogen and the cyano group. |

X-ray Crystallography

As of the latest available data, the crystal structure of this compound has not been reported. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and well-established method for the synthesis of this compound hydrochloride involves the reduction of the corresponding diazonium salt derived from 4-aminobenzonitrile.[3]

Materials:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Tin(II) Chloride Dihydrate

-

Water

-

Diethyl Ether

-

Aqueous Ethanol

Procedure: [3]

-

A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated hydrochloric acid (e.g., 550 mL) and cooled to between -5 and 0 °C.

-

An aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) is added dropwise to the suspension while maintaining the temperature below 0 °C to form the 4-cyanobenzenediazonium chloride intermediate.

-

In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is then slowly added to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 0 °C.

-

The reaction mixture is stirred for an additional 15 minutes, during which a white precipitate of this compound hydrochloride forms.

-

The precipitate is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization from aqueous ethanol.

The following diagram illustrates the general workflow for the synthesis of this compound Hydrochloride.

References

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylbenzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-Hydrazinylbenzonitrile Hydrochloride (also known as 4-Cyanophenylhydrazine Hydrochloride), a key intermediate in the pharmaceutical and chemical industries.[1] This guide details the core reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Core Reaction Mechanism

The synthesis of this compound hydrochloride is a well-established, two-step process.[1] It begins with the diazotization of 4-aminobenzonitrile to form a diazonium salt, which is a highly versatile intermediate.[1] This is followed by the reduction of the diazonium salt to yield the final hydrazine product.[1]

Step 1: Diazotization of 4-Aminobenzonitrile

The first critical stage is the conversion of the primary aromatic amine, 4-aminobenzonitrile, into a diazonium salt.[1] This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically concentrated hydrochloric acid (HCl).[1]

The mechanism involves:

-

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1]

-

Electrophilic Attack: The nucleophilic amino group of 4-aminobenzonitrile attacks the nitrosonium ion.[1]

-

Proton Transfer and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the 4-cyanobenzenediazonium chloride intermediate.[1]

Strict temperature control is paramount during this process. The reaction must be maintained at low temperatures (-15°C to 0°C) to prevent the unstable diazonium salt from decomposing, which could lead to the formation of unwanted by-products and a lower yield.[1][2]

Step 2: Reduction of the Diazonium Salt

The second stage involves the reduction of the 4-cyanobenzenediazonium chloride intermediate. A strong reducing agent, most commonly tin(II) chloride dihydrate (stannous chloride, SnCl₂·2H₂O) in an acidic medium, is used for this transformation.[1][3] The reduction proceeds via a two-electron transfer mechanism, converting the diazonium group into the corresponding hydrazine.[1] The final product is isolated as a hydrochloride salt, which enhances its stability.[1]

Detailed Experimental Protocols

The following protocol is a standard procedure for the synthesis of this compound hydrochloride from 4-aminobenzonitrile.

Materials:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Protocol:

Part A: Diazotization

-

Suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) in a suitable reaction vessel equipped with a stirrer.[4][5]

-

Cool the stirring suspension to a temperature between -15°C and -10°C using an ice-salt bath.[3]

-

In a separate beaker, dissolve sodium nitrite (31.5 g, 457 mmol) in water (200 mL) and pre-cool the solution.[3][4]

-

Slowly add the cold aqueous sodium nitrite solution dropwise to the suspension, ensuring the internal temperature of the reaction mixture is maintained below -10°C.[3]

-

After the addition is complete, the reaction mixture can be quickly filtered to remove any solids.[3]

Part B: Reduction

-

In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL).[3][4]

-

Cool this solution to -20°C.[3]

-

Add the previously prepared cold diazonium salt solution portionwise to the tin(II) chloride solution while stirring vigorously, maintaining the temperature below -10°C.[3]

-

Continue to stir the reaction mixture for an additional 15 minutes at a temperature between -10°C and 0°C.[3][4]

Part C: Isolation and Purification

-

Collect the resulting white precipitate by vacuum filtration.[4][6]

-

Wash the precipitate thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove impurities.[3]

-

Dry the collected solid. The crude product can be further purified by recrystallization from a solvent mixture such as aqueous ethanol (1:1).[3][4]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | ||

| 4-Aminobenzonitrile (Mass) | 50 g | [4] |

| 4-Aminobenzonitrile (Moles) | 423 mmol | [3][4] |

| Reagents | ||

| Sodium Nitrite (Mass) | 31.5 g | [3][4] |

| Sodium Nitrite (Moles) | 457 mmol | [3][4] |

| Tin(II) Chloride Dihydrate (Mass) | 477 g | [3][4] |

| Tin(II) Chloride Dihydrate (Moles) | 2.1 mol | [3][4] |

| Product | ||

| This compound HCl (Yield) | 56 - 60 g | [3][4] |

| This compound HCl (Yield %) | 78 - 84% | [3][4] |

| Physical Properties | ||

| Melting Point | 234-237 °C | [3][4] |

| Appearance | White precipitate/powder | [4] |

Visualization of Diazotization Mechanism

The diazotization reaction is initiated by the formation of the nitrosonium ion, which acts as the key electrophile.

References

A Technical Guide to the Chemical Characteristics of 4-Hydrazinylbenzonitrile

Abstract: This technical whitepaper provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and applications of 4-Hydrazinylbenzonitrile (also known as 4-Cyanophenylhydrazine). Primarily available and handled as its more stable hydrochloride salt, this compound is a pivotal intermediate in various fields, including medicinal chemistry, agrochemical synthesis, and materials science. This guide consolidates critical data on its physicochemical properties, spectral information, and safety protocols. Detailed experimental procedures for its synthesis and subsequent reactions are provided, supplemented by workflow and pathway diagrams to support researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an aromatic compound featuring both a hydrazine (-NHNH₂) and a nitrile (-C≡N) functional group. Its hydrochloride salt (CAS No. 2863-98-1) is the most common commercial form due to its enhanced stability and solubility in aqueous solutions.[1]

Table 1: Identifiers and Nomenclature

| Identifier | This compound Hydrochloride | This compound (Free Base) |

|---|---|---|

| CAS Number | 2863-98-1[2][3] | 17672-27-4[4] |

| Molecular Formula | C₇H₈ClN₃[2][3] | C₇H₇N₃[4] |

| Molecular Weight | 169.61 g/mol [2][3] | 133.15 g/mol [4] |

| IUPAC Name | This compound;hydrochloride[3] | This compound[4] |

| Synonyms | 4-Cyanophenylhydrazine HCl, (4-Cyanophenyl)hydrazine hydrochloride, 4-Hydrazinobenzonitrile hydrochloride[1][5] | 4-Cyanophenylhydrazine, (p-Cyanophenyl)hydrazine[4] |

| SMILES | C1=CC(=CC=C1C#N)NN.Cl[3] | C1=CC(=CC=C1C#N)NN[4] |

| InChIKey | UXDLLFIRCVPPQP-UHFFFAOYSA-N[2][3] | DZUUSHCOMPROCJ-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale orange to brown powder; White to off-white solid | [1][2] |

| Melting Point | 241-244 °C (decomposes) | [2] |

| Solubility | Soluble in methanol and water | [1][2] |

| Sensitivity | Moisture Sensitive | [2] |

| Storage | Store in a dark, dry place at room temperature | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 61.8 Ų |[3] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following data is reported for its hydrochloride salt.

Table 3: Spectral Data for this compound Hydrochloride

| Technique | Data | Source(s) |

|---|---|---|

| ¹H NMR | (250 MHz, DMSO-d₆) δ: 10.50 (3H, broad s, -N⁺H₃), 9.10 (1H, broad s, -NH-), 7.71 (2H, d, J=8.8 Hz, Ar-H), 7.03 (2H, d, J=8.8 Hz, Ar-H) | [6] |

| Mass Spectrometry | m/z (CI): 132 (M⁺ - 1, referring to the free base) |[6] |

Reactivity and Chemical Profile

The utility of this compound stems from its dual-functional nature, which allows for a wide range of chemical transformations.[7]

-

Hydrazine Group (-NHNH₂): This group is a potent nucleophile and is central to the molecule's reactivity. It readily participates in condensation reactions with aldehydes and ketones to form stable hydrazones.[8] Furthermore, it is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as pyrazoles, indazoles, and triazoles, through various cyclization reactions.[7]

-

Nitrile Group (-C≡N): The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities, further expanding the synthetic possibilities.[7]

Key Applications and Signaling Pathway Relevance

The versatile chemical nature of this compound makes it a valuable building block across multiple industries.

-

Medicinal Chemistry: It is a crucial intermediate in the synthesis of pharmacologically active molecules.[7] Its application enables the efficient construction of diverse molecular scaffolds for drug discovery libraries targeting oncology, infectious diseases, and neurological disorders.[9] A notable example is its use as a precursor in the Fischer indole synthesis step for the manufacturing of the antidepressant drug Vilazodone.[8]

-

Agrochemicals: The heterocyclic structures derived from this compound are explored for the development of new pesticides and herbicides.[7]

-

Material Science: Its electronic properties and reactive sites are being investigated for creating novel organic electronic materials, polymers, and dyes.[7]

Research into furan-based hydrazones, which can be synthesized from precursors like this compound, has shown promising antitumor activities. Some of these derivatives are believed to exert their antiproliferative effects by promoting the activity of PTEN (Phosphatase and tensin homolog), a critical tumor suppressor. PTEN negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently overactive in cancer, leading to uncontrolled cell proliferation.[8]

References

- 1. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]

- 2. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 3. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydrazinobenzonitrile | C7H7N3 | CID 583784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydrazinylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinylbenzonitrile (also known as 4-cyanophenylhydrazine). Due to the limited availability of experimentally derived spectra for the free base, this document primarily presents data for its hydrochloride salt, this compound hydrochloride, and includes predicted Nuclear Magnetic Resonance (NMR) data. This information is crucial for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The following sections detail the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound hydrochloride shows distinct signals corresponding to the aromatic and hydrazinyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to the cyano group |

| ~7.0 | Doublet | 2H | Aromatic protons ortho to the hydrazinyl group |

| Broad Signal | Singlet | 3H | -NH-NH₂ protons (exchangeable with D₂O) |

¹³C NMR (Carbon NMR) Data (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150 | Aromatic carbon attached to the hydrazinyl group |

| ~133 | Aromatic carbons ortho to the cyano group |

| ~119 | Cyano group carbon (-C≡N) |

| ~115 | Aromatic carbons ortho to the hydrazinyl group |

| ~105 | Aromatic carbon attached to the cyano group |

Infrared (IR) Spectroscopy

The following IR data is for this compound hydrochloride. The vibrational frequencies of the free base are expected to be very similar. The data was obtained via Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | N-H stretching (hydrazinyl group) |

| 2220-2230 | C≡N stretching (nitrile group) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1000 | C-N stretching |

| 900-675 | C-H bending (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sufficient amount of the analyte is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. A spectral width of around 240 ppm is common.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is taken for reference.

Mandatory Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of Spectroscopic Data.

References

4-Hydrazinylbenzonitrile: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is a bifunctional organic molecule that has emerged as a critical starting material and intermediate in a multitude of synthetic organic chemistry applications. Its unique structure, incorporating a reactive hydrazine moiety and a versatile nitrile group on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, its role in medicinal chemistry and drug development, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1] The physical and chemical properties are crucial for its handling, storage, and application in various reactions.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| Synonyms | 4-Cyanophenylhydrazine hydrochloride | [2][3][4] |

| CAS Number | 2863-98-1 | [1] |

| Molecular Formula | C₇H₈ClN₃ | [4] |

| Molecular Weight | 169.61 g/mol | [2][4] |

| Appearance | Pale orange to brown powder | [3][4] |

| Melting Point | 241-244 °C (dec.) | [4] |

| 235-237 °C | [2] | |

| Solubility | Soluble in methanol | [4] |

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis, primarily for the construction of nitrogen-containing heterocyclic compounds.[5]

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound serves as the hydrazine source in this condensation reaction, leading to the formation of 1-(4-cyanophenyl)-substituted pyrazoles. These pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8]

General Reaction Scheme for Pyrazole Synthesis:

Caption: General synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-3,5-dimethylpyrazole

A general procedure for the synthesis of pyrazole derivatives from a related compound, 4-hydrazinyl-3-nitrobenzonitrile, involves a cyclocondensation reaction with a 1,3-diketone.[9] This can be adapted for this compound.

-

Materials:

-

This compound hydrochloride

-

Acetylacetone (a 1,3-diketone)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 mmol) and acetylacetone (1.1 mmol) in absolute ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water to remove any unreacted starting materials and acid.

-

Dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[9]

-

Synthesis of Indazole Derivatives

Conceptual Workflow for Indazole Synthesis:

Caption: Conceptual workflow for the synthesis of indazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are heterocyclic compounds with a wide range of biological activities. Their synthesis can be achieved through various methods, including the reaction of hydrazines with nitriles or formamides.[12][13][14]

General Approach for 1,2,4-Triazole Synthesis:

Caption: General synthesis of 1,2,4-triazoles.

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound, particularly the resulting pyrazole-containing compounds, have shown significant promise in medicinal chemistry. These scaffolds exhibit a broad spectrum of biological activities, making them attractive for the development of new therapeutic agents.[5][6]

Reported Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: Pyrazole derivatives have been investigated as potent anti-inflammatory agents.[7]

-

Antimicrobial: Many pyrazole compounds exhibit significant antibacterial and antifungal properties.[7]

-

Anticancer: The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[6][7]

-

Neuroprotective: Certain pyrazole derivatives have shown potential in protecting nerve cells from damage.[7]

Potential Signaling Pathway Involvement (Hypothetical based on known pyrazole activities):

Derivatives of this compound, particularly pyrazoles, could potentially modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, they might act as inhibitors of protein kinases, which are key regulators of cellular processes.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Spectroscopic Data Analysis

While specific, detailed spectroscopic data for this compound is not extensively available in the initial search results, general expectations for its ¹H NMR, ¹³C NMR, and IR spectra can be inferred based on its structure.

Expected Spectroscopic Features:

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals in the aromatic region (around 7-8 ppm) corresponding to the benzene ring protons. - Signals for the hydrazine protons (-NHNH₂), which may be broad and their chemical shift can be concentration and solvent-dependent. |

| ¹³C NMR | - Signals for the aromatic carbons, including the carbon attached to the nitrile group (ipso-carbon) at a distinct chemical shift. - A signal for the nitrile carbon (-C≡N) typically appearing in the range of 115-125 ppm. |

| IR Spectroscopy | - A characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. - N-H stretching vibrations for the hydrazine group in the region of 3200-3400 cm⁻¹. - C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. |

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its ability to serve as a precursor for a wide array of biologically active heterocyclic compounds, particularly pyrazoles, indazoles, and triazoles, underscores its importance in medicinal chemistry and drug discovery. The presence of the nitrile group further enhances its synthetic utility, allowing for a variety of chemical transformations. This guide has provided an overview of its applications, along with foundational experimental protocols and expected analytical data, to encourage and facilitate its broader use in the scientific community. Further research into the synthesis of novel derivatives and the exploration of their biological activities will undoubtedly continue to expand the scope of applications for this important molecule.

References

- 1. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]

- 2. 4-Cyanophenylhydrazine hydrochloride(2863-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 4-Cyanophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 4. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

The Versatility of 4-Hydrazinylbenzonitrile: A Technical Guide to Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile is a versatile and highly valuable bifunctional building block in the fields of organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive hydrazine moiety and a synthetically flexible nitrile group on a benzene ring, provides a powerful platform for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds, such as pyrazoles, indoles, and triazoles, are of paramount importance in drug discovery and materials science, exhibiting a wide spectrum of biological activities and functional properties.[1] This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to facilitate its application in research and development.

Core Applications in Heterocyclic Synthesis

The nucleophilic nature of the hydrazine group in this compound makes it an excellent precursor for a variety of cyclocondensation reactions. The para-substituted nitrile group, being a strong electron-withdrawing group, influences the reactivity of the hydrazine and also serves as a versatile handle for further chemical modifications.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of substituted pyrazoles, a class of heterocycles with significant pharmacological relevance.[2][3][4][5][6] This reaction, known as the Knorr pyrazole synthesis, proceeds through a cyclocondensation mechanism.

A general workflow for this synthesis is depicted below:

Caption: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzonitrile

This protocol provides a general procedure for the reaction of this compound with a 1,3-diketone.

Materials:

-

This compound hydrochloride

-

1,3-Diketone (e.g., acetylacetone, benzoylacetone)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 mmol) and the 1,3-diketone (1.1 mmol) in absolute ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any unreacted starting materials and acid.

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[2]

Quantitative Data for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) | Reference |

| Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile | 4 | ~85-95 (estimated) | [2] |

| Benzoylacetone | 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)benzonitrile | 6 | ~80-90 (estimated) | [2] |

| Dibenzoylmethane | 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzonitrile | 6 | ~80-90 (estimated) | [2] |

Note: Yields are estimated based on typical Knorr pyrazole syntheses as specific yields for these exact reactions with this compound were not found in the provided search results.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces indoles from an arylhydrazine and an aldehyde or ketone.[7][8] this compound can be effectively employed as the arylhydrazine component to generate a variety of substituted indoles bearing a cyanophenyl group.

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol outlines a general method for the synthesis of indole derivatives from this compound.

Materials:

-

This compound hydrochloride

-

Aldehyde or Ketone (e.g., acetone, cyclohexanone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Mix this compound hydrochloride (1.0 mmol) and the carbonyl compound (1.2 mmol).

-

Add the acid catalyst (e.g., 5-10 equivalents of PPA) to the mixture.

-

Heat the reaction mixture with stirring at a temperature ranging from 80°C to 180°C, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Fischer Indole Synthesis

| Carbonyl Compound | Product | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Acetone | 4-(2-methyl-1H-indol-1-yl)benzonitrile | PPA | 100 | ~70-85 (estimated) | [7][8] |

| Cyclohexanone | 4-(1,2,3,4-tetrahydrocarbazol-9-yl)benzonitrile | PPA | 120 | ~65-80 (estimated) | [7][8] |

| Propiophenone | 4-(2-methyl-3-phenyl-1H-indol-1-yl)benzonitrile | ZnCl₂ | 150 | ~60-75 (estimated) | [7][8] |

Note: Yields are estimated based on typical Fischer indole syntheses as specific yields for these exact reactions with this compound were not found in the provided search results.

Synthesis of 1,2,4-Triazole Derivatives

This compound can also serve as a precursor for the synthesis of 1,2,4-triazole derivatives. One common method involves the reaction with formamide or other one-carbon synthons.

Caption: Simplified pathway for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile

This protocol describes a potential route for the synthesis of a 1,2,4-triazole derivative.

Materials:

-

This compound

-

Formamide

-

Standard laboratory glassware

Procedure:

-

A mixture of this compound (1.0 mmol) and formamide (10 mL) is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess formamide is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Triazole Synthesis

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Formamide | 4-(1H-1,2,4-triazol-1-yl)benzonitrile | Reflux | Moderate to Good (estimated) | [9][10] |

| Triethyl orthoformate, then NH₃ | 4-(1H-1,2,4-triazol-1-yl)benzonitrile | Two steps | Moderate to Good (estimated) | [9][10] |

Note: Specific experimental details and yields for the direct synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile from this compound were not explicitly found. The protocol and data are based on general methods for triazole synthesis from hydrazines.

Conclusion

This compound is an undeniably valuable and versatile starting material for the synthesis of a wide range of biologically and materially significant heterocyclic compounds. The straightforward and often high-yielding protocols for the construction of pyrazoles, indoles, and triazoles, as outlined in this guide, underscore its importance in modern organic synthesis. The presence of the nitrile functionality offers a convenient point for further derivatization, enabling the generation of diverse chemical libraries for drug discovery and the development of novel functional materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.

References

- 1. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, has traversed a remarkable journey from a simple laboratory solvent to a cornerstone of modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for critical molecular interactions have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key applications of substituted benzonitrile compounds, offering a detailed examination of their synthesis, mechanisms of action, and biological activities.

A Historical Perspective: From Fehling's Discovery to a Pharmacophore of Significance

The story of benzonitrile begins in 1844 when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium benzoate.[1] For over a century, benzonitrile and its simple derivatives were primarily relegated to roles as solvents and versatile chemical intermediates in organic synthesis.[1]

The paradigm shift occurred in the latter half of the 20th century, as medicinal chemists began to recognize the profound potential of the benzonitrile group as a key pharmacophore.[1] This realization was driven by the unique physicochemical characteristics conferred by the nitrile group. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions with biological targets.[1][2] Furthermore, the nitrile group is metabolically robust and can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens, often serving as a hydrogen bond acceptor.[2]

This newfound appreciation has led to an explosion in the development of substituted benzonitrile-containing drugs targeting a wide array of diseases, from cancer and viral infections to neurological disorders.[1][3] Since 2010, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug annually, with a peak of five such approvals in 2020, underscoring the escalating importance of this structural motif in pharmaceutical development.[2]

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted benzonitriles can be achieved through a variety of methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Substituted Benzaldehydes

A common and facile method for preparing substituted benzonitriles involves the conversion of a substituted benzaldehyde to an oxime, followed by dehydration.

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzonitrile

-

Step 1: Oxime Formation: A substituted benzaldehyde (e.g., 2,4-dihydroxybenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the HCl generated.

-

Step 2: Dehydration: The resulting oxime is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed, including diphosphorus pentoxide (P₂O₅), acetic anhydride, or trifluoromethanesulfonic anhydride.[3] For instance, the oxime can be heated with 2 to 4 equivalents of P₂O₅ for several hours at temperatures ranging from 60°C to 100°C to yield the desired benzonitrile.[3]

Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of highly substituted benzonitriles, particularly those with electron-donating groups, nucleophilic aromatic substitution on a polyfluorinated benzonitrile core is a powerful strategy.

Experimental Protocol: Synthesis of Carbazole and Phenoxazine Substituted Benzonitriles

This method leverages the differential reactivity of the fluorine atoms on pentafluorobenzonitrile (PFBN).[4]

-

Step 1: Selective Substitution: The para-fluorine atom of PFBN is the most susceptible to nucleophilic attack. It can be selectively displaced by a nucleophile, such as a phenoxazine anion, in a dipolar aprotic solvent like DMF with a weak base (e.g., K₂CO₃) at room temperature.[4]

-

Step 2: Sequential Substitution: The remaining fluorine atoms can be sequentially displaced by other nucleophiles, such as a carbazolyl anion, by carefully controlling the reaction conditions (e.g., using a stronger base like Cs₂CO₃ and adjusting the temperature).[4]

-

Purification: The final products are typically purified by column chromatography on silica gel.[4]

Ammoxidation of Alkylbenzenes

On an industrial scale, the ammoxidation of toluene and other alkylbenzenes is a primary method for producing benzonitrile and its derivatives. This process involves the reaction of the alkylbenzene with ammonia and oxygen at high temperatures (400-450 °C) over a metal oxide catalyst.[5]

Quantitative Data: Biological Activities and Reaction Yields

The following tables summarize key quantitative data for a selection of substituted benzonitrile compounds, highlighting their biological potency and synthetic efficiency.

| Compound Class/Derivative | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Biphenyl-1,2,3-triazol-benzonitriles | PD-1/PD-L1 Inhibition | 0.1 - 10 | [6] |

| 4-(Aminomethyl)-3-methylbenzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | 1.5 | [7] |

| Benzimidazole Acrylonitriles | Tubulin Polymerization Inhibition | 0.05 - 5 | [8] |

| 3-Benzoyl Flavone Derivatives | Antioxidant (DPPH scavenging) | 19.75 | [9] |

| Thienobenzo-1,2,3-triazoles | Butyrylcholinesterase (BChE) | 0.12 - 0.38 | [10] |

| Synthetic Reaction | Substituent (Para-position) | Yield (%) | Reference |

| Catalytic Hydrogenation of Benzonitrile | -OCH₃ | 95 | [11] |

| Catalytic Hydrogenation of Benzonitrile | -H | 85 | [11] |

| Catalytic Hydrogenation of Benzonitrile | -Cl | 70 | [11] |

| Catalytic Hydrogenation of Benzonitrile | -NO₂ | 50 | [11] |

| Synthesis from Benzamide and Ammonium Sulphamate | - | 66 | [12] |

Mechanisms of Action and Signaling Pathways

Substituted benzonitriles exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or protein-protein interactions.

Inhibition of Tubulin Polymerization

Certain substituted benzonitriles, particularly those with a benzimidazole acrylonitrile scaffold, have been identified as potent inhibitors of tubulin polymerization.[13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton.[13] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Caption: Mechanism of tubulin polymerization inhibition by substituted benzonitriles.

Inhibition of PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells exploit to evade the immune system.[14] The interaction of PD-L1 on tumor cells with PD-1 on T-cells leads to T-cell exhaustion and an ineffective anti-tumor immune response.[14] Certain substituted benzonitrile derivatives have been developed as small-molecule inhibitors that disrupt this interaction, thereby restoring T-cell activity against the tumor.[6][15]

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by benzonitrile derivatives.

Experimental and Synthetic Workflow

The development of novel substituted benzonitrile compounds typically follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the synthesis and evaluation of substituted benzonitriles.

Conclusion

The journey of substituted benzonitriles from chemical curiosities to vital components of modern pharmaceuticals is a testament to the power of medicinal chemistry in harnessing the unique properties of functional groups. The benzonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its history, synthetic versatility, and diverse mechanisms of action is paramount for researchers and scientists dedicated to the development of next-generation drugs. The data and protocols presented in this guide offer a solid foundation for further exploration and innovation in this exciting and impactful area of chemical biology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 15. Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Hydrazine Group in 4-Hydrazinylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazine moiety in 4-Hydrazinylbenzonitrile, a versatile building block in modern organic synthesis. The document details the synthesis of the parent compound and explores its key transformations, including condensation, acylation, sulfonylation, and cyclization reactions. Emphasis is placed on the formation of hydrazones, pyrazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry and materials science. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of reaction mechanisms and workflows to serve as a practical resource for researchers in drug discovery and chemical development.

Introduction

This compound, also known as 4-cyanophenylhydrazine, is a bifunctional organic compound featuring a nucleophilic hydrazine group and an electrophilic nitrile moiety on a benzene ring.[1] The hydrazine group is a potent nucleophile and a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles.[1] The presence of the electron-withdrawing nitrile group para to the hydrazine influences its reactivity. This guide focuses on the chemistry of the hydrazine group, providing a technical resource for its application in synthetic projects.

Synthesis of this compound Hydrochloride

The most common route to this compound is a two-step process starting from 4-aminobenzonitrile.[2] The process involves the diazotization of the primary amine followed by reduction of the resulting diazonium salt.[2]

Synthesis Pathway

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocol

Materials:

-

4-Aminobenzonitrile (50 g, 423 mmol)

-

Concentrated Hydrochloric Acid (920 mL total)

-

Sodium Nitrite (31.5 g, 457 mmol)

-

Tin(II) Chloride Dihydrate (477 g, 2.1 mol)

-

Water (200 mL)

-

Diethyl Ether

-

Aqueous Ethanol

Procedure:

-

A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid (550 mL) is cooled to between -5 and 0 °C in a suitable reaction vessel with continuous stirring.[3]

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.[3]

-

A pre-cooled solution of tin(II) chloride dihydrate in concentrated hydrochloric acid (370 mL) is added to the diazotized solution, again keeping the temperature below 0 °C.[3]

-

The reaction mixture is stirred for an additional 15 minutes.[4]

-

The resulting white precipitate is collected by filtration, washed with diethyl ether, and recrystallized from aqueous ethanol.[4]

Quantitative Data

| Product | Form | Melting Point (°C) | Yield (%) | Reference(s) |

| This compound Hydrochloride | White Precipitate | 234-236 | 84 | [3][4] |

Reactivity of the Hydrazine Group

The hydrazine group in this compound is a strong nucleophile, readily reacting with various electrophiles. Key reactions include condensation with carbonyl compounds, acylation, sulfonylation, and cyclization to form heterocyclic systems.

Condensation Reactions: Hydrazone Formation

This compound reacts with aldehydes and ketones in the presence of a catalytic amount of acid to form the corresponding hydrazones.[5]

Caption: General scheme for hydrazone formation.

Materials:

-

This compound Hydrochloride (1 equivalent)

-

Aldehyde or Ketone (1 equivalent)

-

Ethanol or Methanol

-

Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound hydrochloride in ethanol or methanol.

-

Add the desired aldehyde or ketone to the solution.

-

Add a few drops of acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or column chromatography.

| Aldehyde/Ketone Reactant | Product | Yield (%) | Reference(s) |

| Benzaldehyde | N'-[(4-cyanophenyl)methylidene]benzohydrazide | High | [6] |

| Salicylaldehyde | 4-{4-[(2Z)-2-(2-hydroxybenzylidene)hydrazinyl]benzyl}-1,3-oxazolidin-2-one | Good | [7] |

Cyclization Reactions

The hydrazine moiety is a key functional group for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles and triazoles.

This compound reacts with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to yield substituted pyrazoles.[5] This is a classic Knorr pyrazole synthesis.

Caption: Knorr pyrazole synthesis mechanism.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve this compound and the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

| 1,3-Dicarbonyl Reactant | Product | Yield (%) | Reference(s) |

| Ethyl Acetoacetate | 5-Methyl-1-(4-cyanophenyl)-1H-pyrazol-3(2H)-one | Good | [8] |

| Acetylacetone | 3,5-Dimethyl-1-(4-cyanophenyl)-1H-pyrazole | 70-95 | [8] |

| 1,3-Diphenyl-1,3-propanedione | 1-(4-Cyanophenyl)-3,5-diphenyl-1H-pyrazole | High | [8] |

1,2,4-Triazoles can be synthesized from this compound through multi-step sequences, often involving the formation of intermediate hydrazonoyl chlorides which then undergo cycloaddition with nitriles.

| Reactants | Product | Yield (%) | Reference(s) |

| Hydrazonoyl chloride, Ribofuranosyl cyanide | 1,3-Diaryl-5-(ribofuranosyl)-1H-1,2,4-triazole | 63-74 | [9] |

| N,N-dialkylhydrazones, Nitriles | N-alkyl-1H-1,2,4-triazoles | High | [10] |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazine group can be acylated by acylating agents like acetic anhydride or formylated with formic acid.[11][12] Similarly, reaction with sulfonyl chlorides such as benzenesulfonyl chloride yields sulfonamides, a reaction analogous to the Hinsberg test for amines.[13][14][15]

Materials:

-

This compound

-

Acetic Anhydride (or other acylating agent)

-

Pyridine (as a base and solvent)

Procedure:

-

Dissolve this compound in pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Materials:

-

This compound

-

Benzenesulfonyl Chloride

-

Aqueous alkali (e.g., NaOH or KOH solution)

Procedure:

-

Dissolve this compound in an aqueous alkali solution.

-

Add benzenesulfonyl chloride and shake or stir vigorously.

-

The sulfonamide product, if insoluble, will precipitate and can be collected by filtration.

-

The product can be purified by recrystallization.

Spectroscopic Data of this compound

The characterization of this compound is crucial for confirming its identity and purity.

| Spectroscopic Data | Values and Interpretation | Reference(s) |

| ¹H NMR | Spectral data for related benzonitrile derivatives show aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazine would appear as broad signals. | [16][17][18] |

| ¹³C NMR | Aromatic carbons typically appear between δ 110-150 ppm. The nitrile carbon (C≡N) is expected around δ 118-120 ppm. | [16][17][18] |

| IR (cm⁻¹) | Expected peaks include: N-H stretching (3200-3400 cm⁻¹), C≡N stretching (sharp, ~2220-2240 cm⁻¹), and C=C aromatic stretching (~1600, 1500 cm⁻¹). | [7][19][20][21][22] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 133.15. | [23] |

Applications in Research and Development

The derivatives of this compound are of significant interest in several fields:

-

Medicinal Chemistry: Pyrazole and triazole cores are found in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[8] The cyano group can also be a key pharmacophore or a synthetic handle for further molecular elaboration.

-

Materials Science: The rigid aromatic structure and the potential for hydrogen bonding and coordination make these derivatives candidates for the development of novel organic materials, dyes, and polymers.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The high reactivity of its hydrazine group allows for the efficient construction of a diverse range of molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a foundational understanding and practical protocols for the utilization of this compound in various synthetic applications, serving as a useful resource for chemists in academia and industry.

Experimental Workflow Visualization

Caption: A typical experimental workflow for reactions involving this compound.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Compound N'-[(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide -... [chemdiv.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. 4-Hydrazinobenzene-1-sulfonamide hydrochloride(17852-52-7) IR Spectrum [m.chemicalbook.com]

- 23. Benzonitrile [webbook.nist.gov]

Methodological & Application

Application Notes: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile via Knorr Cyclocondensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for preparing substituted pyrazoles. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The versatility and simplicity of this reaction have established it as a vital tool in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, most notably in selective COX-2 inhibitors like Celecoxib.[4][5][6]

This document outlines a detailed protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile using 4-hydrazinylbenzonitrile hydrochloride and acetylacetone.

General Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation of this compound with acetylacetone (2,4-pentanedione). The reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[2][3][7]

Figure 1: General reaction scheme for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for this Knorr pyrazole synthesis.

Caption: Experimental workflow for Knorr pyrazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Materials:

-

This compound hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Vacuum filtration apparatus (Büchner funnel)

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound hydrochloride (10.0 mmol, 1.70 g) and acetylacetone (10.5 mmol, 1.08 mL).

-

Solvent Addition: Add ethanol (50 mL) to the flask.

-

Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 to 4 hours.[8]

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. While stirring, slowly add water (25-30 mL) to the reaction mixture to precipitate the crude product.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain the final product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Data Presentation

The Knorr pyrazole synthesis is a robust reaction with generally good to excellent yields. The table below summarizes representative reaction conditions and yields for similar pyrazole syntheses to provide a comparative benchmark.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |

| Phenylhydrazine | Ethyl acetoacetate | None | None | 1 | High |

| 4-Hydrazinobenzenesulfonamide HCl | 2,4-Pentanedione | Ethanol | None (HCl salt) | 4 | Not specified |

| Hydrazine Hydrate | Ethyl benzoylacetate | 1-Propanol | Acetic Acid | 1 | ~85-95 |

| Substituted Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide | HCl | Not specified | 59-98 |

Application Context: Cyclooxygenase-2 (COX-2) Inhibition

Pyrazole derivatives are of significant interest in drug development, particularly as anti-inflammatory agents. The drug Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[9][10]

Selective inhibition of COX-2 over the related COX-1 isoform is a key therapeutic goal, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][9] The synthesis of novel pyrazole derivatives, such as the one described in this protocol, is a critical step in discovering new drug candidates with improved efficacy and safety profiles.

Simplified COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of action for COX-2 inhibitors.

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of 4-Hydrazinylbenzonitrile in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydrazinylbenzonitrile in multi-component reactions (MCRs), a class of chemical reactions prized for their efficiency and atom economy in generating molecular diversity. The protocols detailed herein are designed to serve as a practical guide for the synthesis of complex heterocyclic structures, particularly pyrano[2,3-c]pyrazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction to this compound in MCRs

This compound is a versatile building block in organic synthesis. Its structure incorporates a reactive hydrazine moiety and a cyano group on a benzene ring, making it an excellent candidate for participation in various cyclization and condensation reactions. In the context of MCRs, this compound can act as a key component, enabling the rapid assembly of complex molecular scaffolds. The resulting products, particularly nitrogen-containing heterocycles, are frequently investigated for their potential as therapeutic agents.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

One of the most powerful applications of this compound in MCRs is the synthesis of pyrano[2,3-c]pyrazole derivatives. This reaction typically involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile), a β-ketoester (like ethyl acetoacetate), and this compound. The resulting pyranopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Experimental Workflow: Four-Component Synthesis

The following diagram outlines the general workflow for the four-component synthesis of 4-(4-cyanophenyl)-pyrano[2,3-c]pyrazole derivatives.

Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Detailed Experimental Protocol: Synthesis of 6-amino-4-(4-cyanophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a representative procedure adapted from literature for the synthesis of pyrano[2,3-c]pyrazoles using a hydrazine derivative.[2]

Materials:

-

4-formylbenzonitrile

-

Malononitrile

-

Ethyl acetoacetate

-

This compound hydrochloride

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

Procedure:

-

In a 100 mL round-bottom flask, combine 4-formylbenzonitrile (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and this compound hydrochloride (1 mmol) in 20 mL of ethanol.

-

To this suspension, add piperidine (5 mol%) as a catalyst.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically within 2-4 hours), a solid precipitate will form.

-

Filter the crude product using a Büchner funnel and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 6-amino-4-(4-cyanophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

-

Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the four-component synthesis of pyrano[2,3-c]pyrazoles, based on analogous reactions reported in the literature.[2][3][4] It is important to note that yields for reactions specifically using this compound may vary and require optimization.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |

| Piperidine | Ethanol | Room Temperature | 2 - 4 | 85 - 95 |

| Sodium Benzoate | Water | Room Temperature | 0.5 - 1 | 90 - 96 |

| Ceric Ammonium Nitrate | Water | Ultrasound | 0.5 - 1 | 88 - 94 |

| ZrO2 Nanoparticles | None (Solvent-free) | Room Temperature | 0.2 - 0.5 | 92 - 98 |

Biological Activity and Potential Signaling Pathways

Derivatives of pyrano[2,3-c]pyrazole have been reported to exhibit a variety of biological activities. One of the key targets implicated in the anti-inflammatory effects of some pyrazole-containing compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, making it an attractive target for the development of new anti-inflammatory drugs.

p38 MAPK Signaling Pathway

The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, which can be a target for compounds synthesized using this compound.

Caption: Simplified p38 MAPK signaling pathway and potential inhibition by pyranopyrazole derivatives.

Ugi and Passerini Reactions: An Outlook

Conclusion

This compound is a valuable and versatile reagent for multi-component reactions, offering an efficient route to biologically relevant heterocyclic compounds such as pyrano[2,3-c]pyrazoles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further investigation into the utility of this compound in other MCRs, such as the Ugi and Passerini reactions, is warranted and represents a promising area for future research in drug discovery and development.

References

- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Hydrazinylbenzonitrile Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-hydrazinylbenzonitrile derivatives in medicinal chemistry, focusing on their role as kinase inhibitors for anticancer therapy and as antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with quantitative data and visualizations of relevant biological pathways.

Introduction to this compound in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1][2] Its reactive hydrazine group readily participates in cyclization reactions to form stable ring systems such as indazoles, pyrazoles, and pyrazolo[3,4-d]pyrimidines.[1][3] These heterocyclic cores are prevalent in numerous biologically active molecules, making this compound and its derivatives attractive starting points for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.[2]

Applications in Cancer Therapy: Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy due to their role in regulating cellular processes like proliferation, survival, and migration.[3]

Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR and VEGFR Inhibitors

Pyrazolo[3,4-d]pyrimidines, synthesized from this compound precursors, have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Overactivation of these receptors is a common feature in many cancers, promoting tumor growth and angiogenesis.[6][7]

Workflow for the Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Caption: Workflow for the discovery and development of this compound-based kinase inhibitors.

Table 1: In Vitro Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| P1 | EGFR | 54 | NCI-60 Panel | 0.018 - 9.98 | [4] |